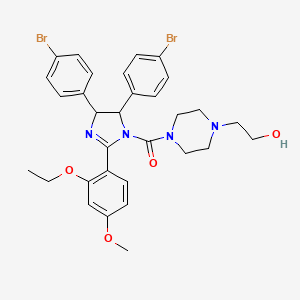

Nutlin-2

描述

属性

分子式 |

C31H34Br2N4O4 |

|---|---|

分子量 |

686.4 g/mol |

IUPAC 名称 |

[4,5-bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C31H34Br2N4O4/c1-3-41-27-20-25(40-2)12-13-26(27)30-34-28(21-4-8-23(32)9-5-21)29(22-6-10-24(33)11-7-22)37(30)31(39)36-16-14-35(15-17-36)18-19-38/h4-13,20,28-29,38H,3,14-19H2,1-2H3 |

InChI 键 |

PVRYEWOXWGDQHA-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)CCO)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |

同义词 |

nutlin 2 nutlin-2 |

产品来源 |

United States |

准备方法

Vicinal Diamine Cyclization Approach

The first method begins with a vicinal diamine precursor in the erythro-configuration. This diamine undergoes cyclization with a benzoic acid derivative to form the imidazoline ring. For this compound, the diamine is functionalized with ethyl and methoxy groups at specific positions to ensure proper stereochemistry. Bromine atoms are introduced via electrophilic aromatic substitution at the para positions of the phenyl rings, a critical step for achieving high binding affinity to MDM2.

Aldehyde-Amine Condensation Pathway

An alternative route involves condensing aldehydes with ammonia to form diazapentadiene intermediates, which subsequently undergo disrotatory closure in the presence of a base. This method, optimized for scalability, achieves a 95% yield at the cyclization stage. The resulting imidazoline core is then modified with 4-bromophenyl and 2-ethoxy-4-methoxyphenyl groups via nucleophilic aromatic substitution.

Detailed Synthetic Procedure

The synthesis of this compound (C₃₁H₃₄Br₂N₄O₄) involves the following steps:

Formation of the Imidazoline Core

-

Diazapentadiene Synthesis : 4-Bromobenzaldehyde and 2-ethoxy-4-methoxybenzaldehyde are condensed with ammonium acetate in refluxing ethanol to form diazapentadiene intermediates.

-

Cyclization : The diazapentadiene is treated with potassium carbonate in dimethylformamide (DMF), inducing disrotatory closure to yield the cis-imidazoline scaffold.

Functionalization of the Core

-

Bromination : Electrophilic bromination using bromine in acetic acid introduces bromine atoms at the para positions of the phenyl rings.

-

Piperazine Conjugation : The imidazoline core is coupled with 4-(2-hydroxyethyl)piperazine via a carbodiimide-mediated amide bond formation, enhancing solubility and pharmacokinetic properties.

Purification and Isolation

The crude product is purified using silica gel chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from methanol to achieve >99% purity.

Analytical Characterization

This compound is rigorously characterized to confirm its structure and purity:

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₄Br₂N₄O₄ |

| Molecular Weight | 686.4 g/mol |

| Purity (HPLC) | >99% |

| Melting Point | 198–202°C |

| Spectral Data (¹H NMR) | δ 7.45 (d, 4H, Ar-H), 6.85 (s, 2H) |

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) confirms the presence of methoxy (δ 3.75), ethoxy (δ 1.35), and piperazine protons (δ 2.45–3.10).

-

Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 687.2 [M+H]⁺, consistent with the theoretical mass.

-

X-ray Crystallography : The crystal structure (PDB #1RV1) reveals three critical binding groups: two 4-bromophenyl rings and an ethoxy moiety occupying MDM2’s hydrophobic pockets.

Comparative Analysis with Related Nutlins

This compound’s synthesis and efficacy are benchmarked against analogs such as Nutlin-3a, RG7112, and RG7388:

Structural Modifications

Binding Affinity

Autodock Vina studies demonstrate this compound’s binding energy (−6.8 ± 0.7 kcal/mol) is slightly lower than Nutlin-3a-CM (−7.7 ± 0.6 kcal/mol) due to steric clashes from its bulkier ethoxy group. However, in vitro assays show comparable p53 stabilization in SJSA-1 cells (3.8-fold at 10 μM).

Synthetic Yield and Scalability

Challenges and Optimizations

-

Stereochemical Control : Ensuring cis-configuration during cyclization requires chiral auxiliaries, increasing complexity.

-

Bromine Reactivity : Over-bromination is mitigated by using dilute bromine solutions and low temperatures.

-

Solubility : Conjugation with hydroxyethylpiperazine addresses poor aqueous solubility, enabling in vivo studies .

化学反应分析

Types of Reactions: Nutlin-2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as chlorophenyl and methoxyphenyl groups. These reactions are typically carried out under mild conditions to preserve the integrity of the imidazoline core.

Common Reagents and Conditions:

Substitution Reagents: Halogenated compounds, such as chlorobenzene, are commonly used in substitution reactions.

Catalysts: Acid catalysts, such as hydrochloric acid, are used to facilitate the formation of the imidazoline core.

Major Products: The major products formed from these reactions include various substituted imidazolines, which can be further modified to produce this compound and its analogs .

科学研究应用

Scientific Research Applications

-

Cancer Therapy

- Nutlin-2 has been investigated for its potential in treating various cancers, particularly those with wild-type p53. It has shown efficacy in preclinical models of:

- Osteosarcoma : Studies indicate that this compound can induce apoptosis in osteosarcoma cells through p53 activation .

- Prostate Cancer : In xenograft models, this compound demonstrated significant tumor reduction without substantial toxicity .

- Melanoma : Recent studies suggest that this compound can inhibit growth in melanoma cells under hypoxic conditions .

- Nutlin-2 has been investigated for its potential in treating various cancers, particularly those with wild-type p53. It has shown efficacy in preclinical models of:

- DNA Repair Mechanisms

- Combination Therapies

Case Studies

Implications for Future Research

The applications of this compound extend beyond immediate cancer therapy. Its ability to modulate p53 activity opens avenues for research into:

- Resistance Mechanisms : Understanding how cancer cells adapt to this compound treatment could inform strategies to overcome resistance .

- Biomarker Development : Identifying biomarkers that predict response to this compound could enhance patient stratification for clinical trials.

- Exploration of Other Tumor Types : Investigating the efficacy of this compound in additional cancers with wild-type p53 may broaden its therapeutic potential.

作用机制

Nutlin-2 exerts its effects by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This stabilization of p53 leads to its accumulation in the cell, which in turn activates the p53 pathway. The activation of p53 results in the transcription of target genes involved in cell cycle arrest, DNA repair, and apoptosis. This mechanism is particularly effective in cancer cells with wild-type p53, as it selectively induces a growth-inhibiting state called senescence .

相似化合物的比较

Nutlin Family Members

| Compound | MDM2 IC50 (µM) | MDMx IC50 (µM) | Key Structural Features | Clinical Relevance |

|---|---|---|---|---|

| Nutlin-2 | 0.14 | Not reported | Ethoxy group on phenyl ring; racemic mixture | Preclinical studies |

| Nutlin-3a | 0.036–0.09 | 9.38 | Isopropoxy group; enantiomerically pure (4S,5R) | Phase I/II clinical trials |

| Nutlin-1 | 0.26 | – | Larger substituents on piperazine ring | Preclinical studies |

Key Differences :

- Potency : Nutlin-3a is 3–4× more potent than this compound due to optimized substituents (e.g., isopropoxy vs. ethoxy) and stereochemical purity .

- Selectivity : this compound shows negligible binding to MDMx, whereas Nutlin-3a binds MDMx with ~1000× lower affinity (Ki: 9.38 µM) .

- Chirality : Nutlin-3a’s 4S,5R configuration enhances binding, while this compound’s racemic mixture reduces efficacy .

Non-Nutlin MDM2 Inhibitors

| Compound | MDM2 IC50 (µM) | MDMx IC50 (µM) | Scaffold | Advantages Over this compound |

|---|---|---|---|---|

| MI-63 (analogue) | 0.005 | 55 | Spiro-oxindole | 28× higher MDM2 potency |

| Benzodiazepinedione | 0.080 | – | Benzodiazepine-derived | Improved solubility and oral bioavailability |

| WW298 | 0.109 | 11 | Indole-imidazole | Dual MDM2/MDMx inhibition |

| LCA (Lithocholic Acid) | 66.0 (MDM2) | 15.4 (MDM4) | Bile acid | Dual MDM2/MDM4 inhibition; natural origin |

Key Insights :

- MI-63 : Superior potency (IC50: 0.005 µM) due to optimized hydrophobic interactions in the Trp23 pocket .

- Benzodiazepinedione : Enhanced pharmacokinetics (PK) via a rigid scaffold, enabling oral administration .

- Dual Inhibitors : WW298 and LCA target both MDM2 and MDMx, addressing cancers with MDMx overexpression .

Structural and Mechanistic Comparisons

- Binding Mode : this compound and Nutlin-3a share a nearly identical binding pose in MDM2, but Nutlin-3a’s isopropoxy group improves hydrophobic packing in the Phe19 pocket .

- Scaffold Diversity :

- Water Bridging : Unique to compounds like MI-63, bridging water molecules stabilize interactions but are absent in this compound .

Computational and Screening Performance

- Docking Accuracy : this compound’s co-crystal structure enabled high re-docking success (RMSD < 1.0 Å with AutoDock Vina), but cross-docking with MDMx required MD simulations for pose refinement .

- Virtual Screening : Protocols using this compound’s binding data achieved 5.93× enrichment, outperforming docking-only approaches .

Toxicity and Clinical Progress

- This compound Analogs: LQFM126 (a simplified derivative) showed low systemic toxicity (LD50 > 300 mg/kg) and apoptosis induction in melanoma models .

- Clinical Candidates : Nutlin-3a and MI-219 (spiro-oxindole) are in clinical trials, while this compound remains a preclinical tool due to moderate potency and racemic limitations .

常见问题

Basic: What structural features of Nutlin-2 enable its binding to MDM2, and how are these analyzed experimentally?

Answer:

this compound binds MDM2 by mimicking the interaction of p53’s transactivation domain. Key structural features include:

- Two para-bromophenyl groups : These occupy the Leu26 and Trp23 hydrophobic pockets of MDM2, analogous to p53 residues .

- Ethoxy side chain : Extends into the Phe19 pocket, enhancing binding affinity .

- Cis-imidazoline core : Acts as a scaffold, positioning substituents for optimal interactions .

Methodological Analysis:

- X-ray crystallography (e.g., PDB ID: 1RV1) resolves binding modes and intermolecular interactions (e.g., π-π stacking with His96, hydrophobic contacts with Leu54, Gly58) .

- Surface plasmon resonance (SPR) quantifies binding kinetics (IC50: 140 nM) and competition with p53 .

Advanced: How do induced-fit conformational changes in MDM2 upon this compound binding influence structure-based inhibitor design?

Answer:

this compound binding induces a conformational shift in MDM2’s Tyr100 residue, which forms a hydrogen bond with the bromophenyl group. This differs from the p53-MDM2 complex, where Tyr100 interacts with p53’s Asn29 .

Methodological Implications:

- Molecular dynamics simulations model flexibility of Tyr100 to optimize inhibitor interactions .

- Mutagenesis studies validate residue-specific contributions (e.g., His96, Leu54) to binding energy .

Basic: What experimental assays are used to compare this compound’s efficacy with other MDM2 inhibitors (e.g., Nutlin-3a, MI-219)?

Answer:

- In vitro assays :

- Co-crystallization : Overlay structures (e.g., this compound vs. MI-219) to compare binding poses .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in this compound’s binding data across different assays?

Answer:

Discrepancies in IC50 values (e.g., SPR vs. FP assays) arise from assay-specific conditions (e.g., protein purity, buffer composition).

Methodological Resolution:

- Consistent protein preparation : Use recombinant MDM2 with validated activity .

- Orthogonal assays : Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

- SAR-guided optimization : Modify substituents (e.g., bromophenyl → chlorophenyl) to balance hydrophobicity and steric effects .

Basic: How does this compound’s stereochemistry affect its biological activity, and how is this characterized?

Answer:

this compound is a racemic mixture, but enantiomers exhibit differential binding. The active (R)-enantiomer achieves tighter MDM2 engagement .

Methodological Characterization:

- Chiral chromatography : Separates enantiomers for individual IC50 testing .

- Circular dichroism (CD) : Confirms stereochemical integrity during synthesis .

Advanced: What strategies address the limited in vivo efficacy of this compound despite strong in vitro activity?

Answer:

this compound’s poor pharmacokinetics (e.g., rapid metabolism, low bioavailability) limit in vivo utility.

Methodological Strategies:

- Prodrug derivatization : Mask polar groups (e.g., ethoxy → ester) to enhance membrane permeability .

- Xenograft models : Monitor tumor regression in nude mice with optimized dosing regimens (e.g., 200 mg/kg for Nutlin-3a) .

- Metabolic stability assays : Use liver microsomes to identify degradation hotspots .

Basic: How do researchers validate the specificity of this compound for MDM2 over related proteins (e.g., MDMX)?

Answer:

- Selectivity profiling :

- Structural alignment : Compare MDM2 vs. MDMX binding pockets to identify critical residues (e.g., MDMX’s Ser96 vs. MDM2’s His96) .

Advanced: What computational tools predict this compound’s off-target effects in complex biological systems?

Answer:

- Proteome-wide docking : Use AutoDock Vina or Schrödinger to screen for potential off-targets .

- Machine learning models : Train on MDM2-p53 inhibitors to prioritize compounds with high specificity .

- CRISPR-Cas9 screens : Identify synthetic lethal interactions in this compound-treated cells .

Basic: What criteria determine the choice of cell lines for this compound studies?

Answer:

- p53 status : Use wild-type p53 lines (e.g., SJSA-1 osteosarcoma) to assess on-target effects .

- MDM2 amplification : Select models with MDM2 overexpression (e.g., LNCaP prostate cancer) .

- Control lines : Include p53-null/mutant lines (e.g., H1299 lung cancer) to confirm mechanism .

Advanced: How can cryo-EM complement crystallography in studying this compound-MDM2 dynamics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。